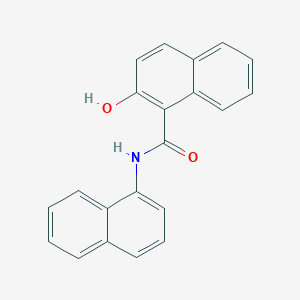
2-Hydroxy-N-(1-naphthyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is an organic compound that belongs to the class of naphthylamides. This compound is characterized by the presence of two naphthalene rings and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(1-naphthyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of naphthylamines.
Substitution: Formation of nitro or halogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide involves its interaction with specific molecular targets. The hydroxyl group and the amide bond play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-(1-naphthyl)-5-nitrobenzamide: Similar structure but with a nitro group, which alters its chemical reactivity and biological activity.
N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)-2-(1-naphthyl)acetamide: Contains a different substituent on the naphthalene ring, leading to variations in its properties.
Uniqueness
2-Hydroxy-N-(1-naphthyl)-1-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual naphthalene rings and hydroxyl group make it a versatile compound for various applications.
Propiedades
Número CAS |
94878-43-0 |
|---|---|
Fórmula molecular |
C21H15NO2 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-hydroxy-N-naphthalen-1-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-19-13-12-15-7-2-4-10-17(15)20(19)21(24)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H,(H,22,24) |
Clave InChI |
QTHDSYVJPYUAAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
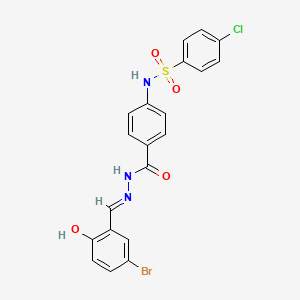
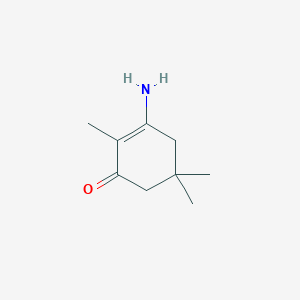
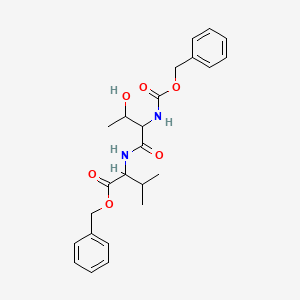
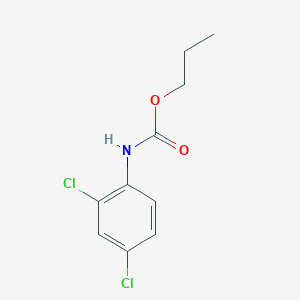
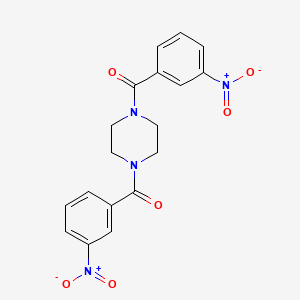
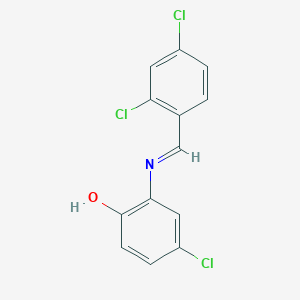
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
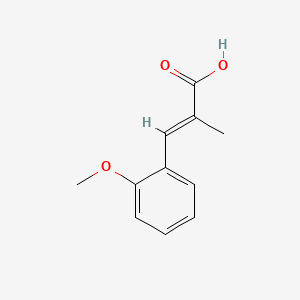
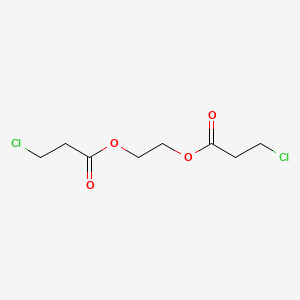
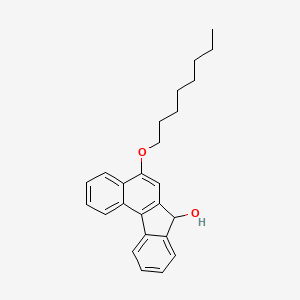
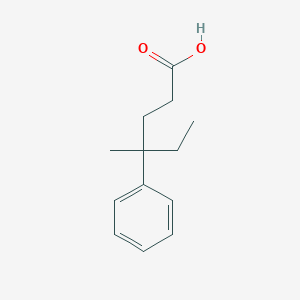
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
